REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:25]=[C:24]([O:26][CH3:27])[CH:23]=[C:22]([O:28][CH3:29])[C:4]=1[CH:5]=[CH:6][S:7]([NH:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[C:13]([N+:19]([O-])=O)[CH:12]=1)(=[O:9])=[O:8].O.NN>C(O)C.[Pd]>[CH3:1][O:2][C:3]1[CH:25]=[C:24]([O:26][CH3:27])[CH:23]=[C:22]([O:28][CH3:29])[C:4]=1[CH:5]=[CH:6][S:7]([NH:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[C:13]([NH2:19])[CH:12]=1)(=[O:9])=[O:8] |f:1.2|
|
Name
|
2,4,6-trimethoxystyryl-N-(4-methoxy-3-nitrophenyl)sulfonamide
|
Quantity
|
7 mmol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CS(=O)(=O)NC2=CC(=C(C=C2)OC)[N+](=O)[O-])C(=CC(=C1)OC)OC
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
182 mmol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
275 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting misture was refluxed for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the palladium catalyst was removed by filtration
|
Type
|
ADDITION
|
Details
|
the filtrate was poured into a beaker
|
Type
|
ADDITION
|
Details
|
containing ice cold water
|
Type
|
CUSTOM
|
Details
|
a solid precipitate formed
|
Type
|
CUSTOM
|
Details
|
The precipitated material was separated by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=CS(=O)(=O)NC2=CC(=C(C=C2)OC)N)C(=CC(=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |